molecular formula C15H12O5 B1497911 (E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one CAS No. 75514-30-6

(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one

Cat. No.: B1497911
CAS No.: 75514-30-6
M. Wt: 272.25 g/mol
InChI Key: ZSMOFGFLBCKTKA-DAFODLJHSA-N
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Description

(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one is a complex natural product with the molecular formula C15H12O5 and a molecular weight of 272.25 g/mol. It is known for its unique physical and biological properties, making it a subject of significant interest in scientific research. This compound typically appears as a pale yellow to pale orange crystalline substance and is soluble in alcohol and ether solvents, with limited solubility in water .

Preparation Methods

The preparation of (E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one is not widely reported on an industrial scale. it can be synthesized through natural product extraction or synthetic chemical methods . The synthetic routes often involve the use of 2,4-dihydroxyacetophenone as a precursor . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the successful formation of this compound crystals .

Chemical Reactions Analysis

(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of hydroxy derivatives.

Scientific Research Applications

(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one has a wide range of scientific research applications due to its unique properties. In chemistry, it is used to study the biological activity of plants and microorganisms, including its antibacterial properties . In biology, this compound is utilized to investigate cellular processes and molecular interactions. Additionally, this compound is used in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as indole derivatives . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Similar compounds include indole-3-acetic acid and other indole-based natural products .

Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-10-2-3-13(15(20)8-10)14(19)4-1-9-5-11(17)7-12(18)6-9/h1-8,16-18,20H/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMOFGFLBCKTKA-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654869
Record name (2E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75514-30-6
Record name (2E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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